2,4-Dibromo-5-(trifluoromethoxy)aniline

Description

Historical Context and Development

The synthesis of 2,4-dibromo-5-(trifluoromethoxy)aniline emerged in the mid-2010s as part of broader efforts to develop halogenated aromatic amines with tailored electronic properties. Early work on trifluoromethoxy-substituted anilines, such as 4-(trifluoromethoxy)aniline (CAS 461-82-5), laid the groundwork for functionalizing aromatic rings with both electron-withdrawing and bulky substituents. The specific introduction of bromine at the 2- and 4-positions was first reported in patent literature by 2016, with PubChem assigning the compound CID 119023344 in May 2016. This development coincided with advances in regioselective bromination techniques, particularly using iron catalysts and controlled solvent systems, as demonstrated in the synthesis of analogous compounds like 2,4-dibromo-5-(trifluoromethyl)aniline.

A pivotal innovation came from water-phase bromination methods, which reduced corrosion risks associated with traditional bromine-based protocols. For instance, the catalytic use of ammonium molybdate with hydrogen peroxide enabled efficient dibromination of 4-(trifluoromethoxy)aniline precursors. These methodologies addressed key industrial challenges in producing halogenated aromatics at scale while maintaining positional selectivity.

Chemical Classification and Nomenclature

This compound belongs to the class of polyhalogenated aromatic amines, characterized by the following structural features:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C₇H₄Br₂F₃NO | |

| Molecular Weight | 334.92 g/mol | |

| CAS Registry Number | 1806329-10-1 |

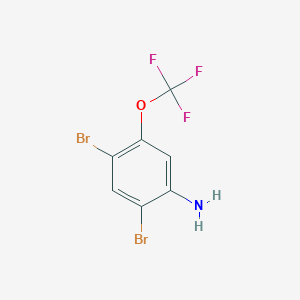

The compound’s systematic name reflects the substitution pattern on the benzene ring:

- Amino group (-NH₂) at position 1

- Bromine atoms at positions 2 and 4

- Trifluoromethoxy group (-OCF₃) at position 5

This arrangement creates a sterically hindered and electronically deactivated aromatic system, as the electron-withdrawing effects of bromine and trifluoromethoxy groups dominate the ring’s reactivity.

Significance in Halogenated Aromatic Chemistry

The compound’s unique substitution pattern makes it a valuable template for studying two critical phenomena in halogenated aromatic chemistry:

Directing Effects in Electrophilic Substitution

The -OCF₃ group exerts a stronger meta-directing influence compared to conventional methoxy groups due to its electronegative trifluoromethyl component. This property was exploited in the regioselective synthesis of 3-bromo-5-(trifluoromethoxy)aniline derivatives via Suzuki-Miyaura cross-couplings.Halogen Bonding Interactions

Bromine atoms participate in halogen bonding with nucleophiles, a feature leveraged in catalyst-free aromatic substitutions. For example, the 2,4-dibromo configuration facilitates sequential displacement reactions with amines under mild conditions.

The compound also serves as a model substrate for investigating microbial degradation pathways of polyhalogenated aromatics. Studies on related structures have identified oxidative dehalogenation mechanisms involving cytochrome P450 enzymes, though specific data on this compound remain limited.

Current Research Landscape

Recent advances focus on three primary applications:

1. Pharmaceutical Intermediate Synthesis

The compound acts as a precursor to trifluoromethoxy-containing biologics. For instance, its derivatives show promise as kinase inhibitors in anticancer therapies, with improved blood-brain barrier penetration compared to non-fluorinated analogs.

2. Materials Science

Incorporation into liquid crystalline polymers enhances thermal stability while maintaining low dielectric constants. Researchers at Fujifilm have explored its use in flexible display technologies, capitalizing on the -OCF₃ group’s dipole moment.

3. Sustainable Synthesis Methods

Novel bromination strategies using electrochemical activation (e.g., graphite anodes with NaBr electrolytes) achieve 89% yields while minimizing bromine waste. Additionally, flow chemistry approaches reduce reaction times from hours to minutes compared to batch processes.

Emerging analytical techniques, such as halogen-specific nuclear magnetic resonance (¹⁹F-¹H HOESY), now enable precise mapping of substituent effects on aromatic ring electron density. These tools have revealed unexpected para-π interactions between bromine and the -OCF₃ group in crystalline states.

Properties

IUPAC Name |

2,4-dibromo-5-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F3NO/c8-3-1-4(9)6(2-5(3)13)14-7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFMYXSHIMFVSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1OC(F)(F)F)Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method for Synthesizing 2,6-Dibromo-4-(trifluoromethoxy)aniline

This method uses a water-phase approach, utilizing 4-(trifluoromethoxy)aniline as the raw material and water as the solvent.

- Add 4-(trifluoromethoxy)aniline and an inert grinding medium to water.

- Sequentially add bromine and hydrogen peroxide dropwise to initiate the reaction. The molar ratio of 4-(trifluoromethoxy)aniline to bromine to hydrogen peroxide is maintained at 1:1.0-1.1:1.3-1.5.

- Remove the grinding medium from the reaction solution through filtration.

- Filter the solution and recycle the filtrate to use as a solvent in subsequent reactions.

- Dry the filter cake to obtain 2,6-dibromo-4-(trifluoromethoxy)aniline with a purity of 98.4-99.4%. The yield, based on 4-(trifluoromethoxy)aniline, ranges from 97.5-99.1%.

The use of hydrogen peroxide allows for the in situ generation of bromine from hydrogen bromide, which is a byproduct of the reaction, effectively reducing the amount of bromine needed.

Example Data

| Ingredient | Amount |

|---|---|

| 4-trifluoromethoxyaniline | 9.0g (0.05mol) |

| Water | 72 mL |

| Zirconium oxide bead (d=2mm) | 0.45 g |

| Bromine | 8.8g (0.055mol) |

| 30% Hydrogen peroxide | 7.4 g (0.065mol) |

| Temperature | 20°C |

| Stirring Speed | 300r/min |

| Time for bromine addition | 0.5h |

| Reaction time after bromine | 1h |

| Time for hydrogen peroxide addition | 1h |

| Reaction time after H2O2 | 6h |

| Purity of Product | 99.0% |

| Yield | 98.7% |

Variations in Method

- Inert Grinding Media The grinding medium can be zirconium oxide beads, granulated glass spheres, or stainless steel shots with a diameter of 2-4mm. The added mass of the grinding medium should be 3-5% of the mass of the 4-trifluoromethoxyaniline.

- Reaction Conditions The reaction should be carried out under stirring at a rate of 300-500r/min and a temperature of 20-30°C. The time for bromine addition is 0.5-1h, followed by a reaction time of 0.5-1h. The time for hydrogen peroxide addition is 0.5-1h, followed by a reaction time of 6-8h. The amount of water used as a solvent should be 8-10 times the mass of 4-trifluoromethoxyaniline.

- Solvent Recycling The filtrate from previous batches can be used, with the addition of 4-trifluoromethoxyaniline and zirconium oxide beads, to reduce waste and improve efficiency.

Method for Preparing 2,6-dibromo-4-trifluoromethoxyaniline

Ammonium molybdate catalyzes the preparation of 2,6-dibromo-4-trifluoromethoxyaniline. Brominated systems react to prepare 2,6-bis-bromo-4-trifluoro-methoxyaniline using bromine, hydrogen bromide, and hydrogen peroxide.

- The solvent can be methylene dichloride, trichloromethane, tetrachloromethane, or 1,2-ethylene dichloride.

- The reductive agent can be Sulfothiorine, S-WAT, or sodium bisulfite.

- The mol ratio of 4-trifluoro-methoxyaniline to metal bromide reacting is 1:1.8~2.6.

- The mol ratio of metal bromide to hydrogen peroxide reacting is 1.8~2.6:1.

- The mol ratio of 4-trifluoro-methoxyaniline to ammonium molybdate reacting is 1:0.001~0.008.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-5-(trifluoromethoxy)aniline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the aniline moiety.

Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced by other groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,4-Dibromo-5-(trifluoromethoxy)aniline has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Material Science: The compound is used in the development of new materials with specific electronic or optical properties.

Pharmaceutical Research: It is investigated for its potential biological activities and as a precursor for drug development.

Agricultural Chemistry: The compound is explored for its potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 2,4-Dibromo-5-(trifluoromethoxy)aniline exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the bromine atoms and the trifluoromethoxy group, which influence the electronic properties of the aniline ring. These groups can activate or deactivate the ring towards various chemical reactions, facilitating the formation of desired products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The biological and chemical properties of halogenated anilines are highly dependent on the position and type of substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison

Industrial and Regulatory Considerations

- Handling and Safety: Brominated anilines require stringent safety protocols. For example, 2-Bromo-5-(trifluoromethyl)aniline (a mono-brominated analogue) is classified under UN2810 due to its acute toxicity . The di-brominated target compound likely demands even stricter controls.

- Regulatory Status : 2,6-Dibromo-4-(trifluoromethoxy)aniline is recognized as a pharmaceutical impurity (Riluzole), necessitating purity standards >99% in drug formulations .

Biological Activity

2,4-Dibromo-5-(trifluoromethoxy)aniline is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C7H4Br2F3N

- Molecular Weight : 318.919 g/mol

- Functional Groups : The presence of bromine and trifluoromethoxy groups enhances the compound's reactivity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The halogenated structure contributes to its lipophilicity, facilitating cellular uptake and interaction with biological macromolecules. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit enzyme activity by forming covalent bonds with active site residues or inducing conformational changes in target proteins.

- Protein Interactions : It has been shown to interact with various proteins, which may modulate different biological pathways.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various pathogens, suggesting potential applications in developing antimicrobial agents.

- Antiprotozoal Activity : In vitro studies have shown that derivatives of this compound possess antiprotozoal properties against organisms such as Entamoeba histolytica and Giardia intestinalis, with IC50 values indicating potent activity .

- Enzyme Inhibition : Its ability to inhibit specific enzymes suggests potential therapeutic applications in conditions where enzyme modulation is beneficial.

Table 1: Summary of Biological Activities

Case Study: Antiprotozoal Activity

In a study examining the antiprotozoal activity of various compounds, this compound derivatives showed enhanced potency compared to non-fluorinated analogs. For instance, derivatives substituted with trifluoromethyl groups exhibited IC50 values lower than 0.050 µM against E. histolytica and G. intestinalis, indicating a strong correlation between structural modifications and biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Dibromo-5-(trifluoromethoxy)aniline, and how can regioselectivity challenges be addressed?

- Methodological Answer : The synthesis typically involves bromination and functionalization of a trifluoromethoxy-substituted aniline precursor. For example, nitration of 1,2-dichlorotrifluoromethoxy-benzene at low temperatures (-20°C to +80°C) followed by catalytic hydrogenation can yield intermediates like 1,2-dichloro-5-nitro-4-trifluoromethoxy-benzene, which can be further brominated. Regioselectivity is influenced by the trifluoromethoxy group’s strong para-directing effect, as demonstrated in nitration reactions of similar compounds .

Q. How does the trifluoromethoxy group influence the compound’s chemical reactivity?

- Methodological Answer : The trifluoromethoxy group (-OCF₃) enhances electron-withdrawing effects, stabilizing the aromatic ring and directing electrophilic substitution to the para position. This group also increases lipophilicity, affecting solubility and interaction with hydrophobic targets. Reduction of the nitro group (e.g., using H₂/Pd) or nucleophilic substitution reactions (e.g., with amines) are common transformations .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use personal protective equipment (PPE) and work in a fume hood. Avoid inhalation and skin contact, as aromatic amines can be toxic. Store in cool, dry conditions away from oxidizing agents. For spills, neutralize with absorbents like vermiculite and dispose of as hazardous waste .

Advanced Research Questions

Q. How can regioselectivity in functionalization be controlled during the synthesis of derivatives?

- Methodological Answer : Protecting the amino group (e.g., with Boc or trimethylsilyl groups) allows selective metalation. For example, N-Boc-4-(trifluoromethoxy)aniline undergoes lithiation at the 2-position with tert-BuLi, enabling carboxylation or halogenation. This strategy avoids competing reactions at the electron-deficient trifluoromethoxy site .

Q. What advanced spectroscopic techniques are used to characterize this compound and its derivatives?

- Methodological Answer :

- ¹H/¹³C-NMR : Identify substitution patterns and confirm regiochemistry (e.g., para vs. meta bromination).

- IR Spectroscopy : Detect functional groups (e.g., N-H stretch at ~3400 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns from bromine atoms.

- X-ray Crystallography : Resolve crystal structures to confirm stereoelectronic effects of the trifluoromethoxy group .

Q. How can this compound serve as an intermediate in drug discovery or agrochemical synthesis?

- Methodological Answer : Its bromine and trifluoromethoxy groups make it a versatile precursor. For example:

- Anticancer Agents : Coupling with boronic acids via Suzuki-Miyaura reactions (Pd catalysis) introduces aryl groups.

- Agrochemicals : Functionalization with urea or sulfonyl groups (e.g., reacting with isocyanates) can yield bioactive derivatives with enhanced stability .

Q. What computational methods predict the compound’s behavior in biological systems?

- Methodological Answer :

- Molecular Docking : Simulate interactions with enzyme active sites (e.g., cytochrome P450).

- QSAR Models : Correlate substituent effects (e.g., -Br, -OCF₃) with bioavailability or toxicity.

- DFT Calculations : Analyze electron density distribution to explain regioselectivity in reactions .

Data Contradictions and Resolution

Q. Discrepancies in reported regioselectivity during nitration: How to reconcile para vs. meta outcomes?

- Resolution : The trifluoromethoxy group’s para-directing dominance is well-documented . However, steric hindrance or competing directing groups (e.g., -NH₂) can shift substitution to meta positions. For example, N-acetylated derivatives of 3-(trifluoromethoxy)aniline undergo nitration at the 6-position (meta to -OCF₃) due to steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.